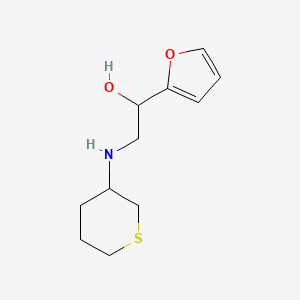![molecular formula C14H16ClNOS2 B7648688 4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GW501516, and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of GW501516 is complex and involves several different pathways. This compound has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in metabolism and energy production. GW501516 has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake.
Biochemical and Physiological Effects
GW501516 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase energy expenditure, reduce fat mass, and improve insulin sensitivity. GW501516 has also been shown to improve cardiovascular function, including reducing blood pressure and increasing endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
GW501516 has several advantages for lab experiments, including its ability to activate PPARδ and its wide range of effects on various physiological processes. However, there are also some limitations to using GW501516 in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on GW501516. One area of interest is the potential use of this compound in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease. Other areas of interest include the development of new analogs of GW501516 with improved pharmacological properties and the study of the long-term effects of GW501516 on various physiological processes.
Méthodes De Synthèse
The synthesis of GW501516 is a complex process that involves several steps. The first step is the synthesis of 2-methylthiophene, which is then reacted with 4-chlorobenzaldehyde to produce 4-chloro-2-(methylthio)benzaldehyde. This intermediate is then reacted with methylsulfinylmethyl chloride to produce 4-chloro-3-(methylsulfinylmethyl)-2-(methylthio)benzaldehyde. The final step involves the reaction of this intermediate with aniline to produce GW501516.
Applications De Recherche Scientifique
GW501516 has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of effects on various physiological processes, including metabolism, energy production, and cardiovascular function. GW501516 has also been studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS2/c1-10-3-5-13(18-10)8-16-12-4-6-14(15)11(7-12)9-19(2)17/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUWJYEQHSIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC(=C(C=C2)Cl)CS(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)
![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)
![1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)cyclohexyl]ethanone](/img/structure/B7648628.png)

![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)
![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)

